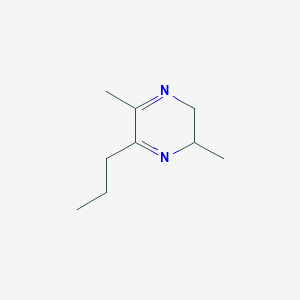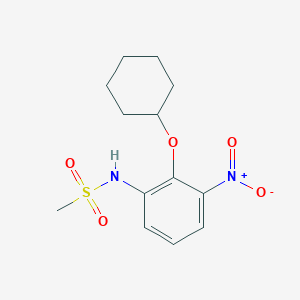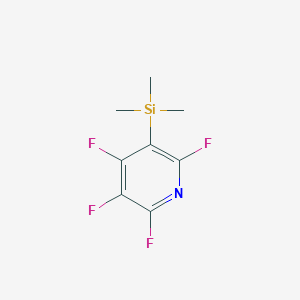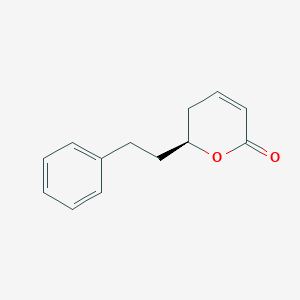
(6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom and a ketone group. The presence of a phenylethyl group attached to the pyranone ring adds to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenylethyl-substituted precursor, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to ensure the compound’s high purity and yield. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of (6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets. The phenylethyl group may play a role in binding to receptors or enzymes, while the pyranone ring can participate in various chemical reactions. The compound’s effects are mediated through pathways that involve modulation of enzyme activity or receptor binding, leading to specific biological outcomes.
類似化合物との比較
Similar Compounds
- (5S,6S)-5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one
- (6S)-6-(2-phenylethyl)oxane-2,4-dione
Uniqueness
(6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one is unique due to its specific stereochemistry and the presence of the phenylethyl group This combination of structural features imparts distinct chemical and biological properties, setting it apart from similar compounds
特性
CAS番号 |
592533-57-8 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
(2S)-2-(2-phenylethyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H14O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-6,8,12H,7,9-10H2/t12-/m1/s1 |
InChIキー |
YVZAZJSAVXOOSK-GFCCVEGCSA-N |
異性体SMILES |
C1C=CC(=O)O[C@H]1CCC2=CC=CC=C2 |
正規SMILES |
C1C=CC(=O)OC1CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



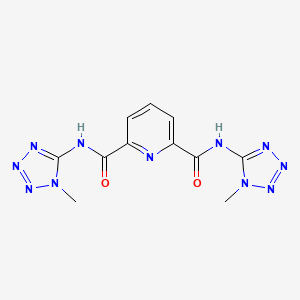
![Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B12571055.png)
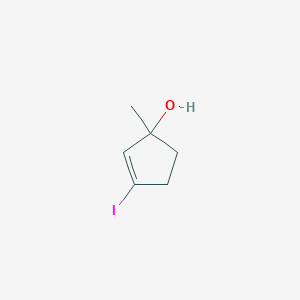
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)

